The structural core of retinoids comprises a β-ionone ring, conjugated polyene chain, and polar terminus. Modifications to this backbone profoundly alter biological activity and metabolic stability. Target compound 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal features an α,β-unsaturated aldehyde terminus (C20H30O, MW 286.5 g/mol) , distinguishing it from retinol (hydroxyl terminus, C20H30O) and retinoic acid (carboxyl terminus, C20H28O2) [2] [6]. This aldehyde group enhances electrophilicity, facilitating Schiff base formation with lysine residues in retinal-binding proteins—a mechanism critical for visual phototransduction but less prominent in gene regulation pathways [5].
Table 1: Functional Group Impact on Retinoid Properties
Compound | Terminal Group | Molecular Formula | Receptor Binding Affinity (RARγ) | Metabolic Stability |
---|---|---|---|---|
Target trienal | -CHO | C₂₀H₃₀O | Moderate | Low (reactive aldehyde) |
All-trans-retinoic acid | -COOH | C₂₀H₂₈O₂ | High | Moderate |
All-trans-retinol | -CH₂OH | C₂₀H₃₀O | Low | High |
Retinyl acetate | -OC(O)CH₃ | C₂₂H₃₂O₂ | None | Very high |
Backbone saturation patterns further differentiate functionality. Unlike retinoic acid’s tetraenoic system (2,4,6,8-tetraene), the target trienal possesses a 2,4,6-triene system with extended conjugation only through C2–C7 [9]. This reduction in double bonds decreases oxidative susceptibility but also lowers RARα transactivation efficacy by 40–60% compared to all-trans-retinoic acid [5]. Medicinal chemistry studies confirm that truncated polyenes maintain receptor binding but require higher concentrations to elicit transcriptional responses, suggesting backbone length optimizes ligand-receptor van der Waals contacts [5].
Conjugated double bonds in retinoids enable electron delocalization essential for both protein interactions and light absorption. The target trienal’s hexatriene system (C2–C3, C4–C5, C6–C7) exhibits bathochromic shifts (~15 nm) compared to diene analogues, indicating enhanced π-orbital overlap that stabilizes receptor binding . Density functional theory calculations reveal this system adopts an s-trans/s-cis mixed conformation, with bond lengths averaging 1.39 Å and bond angles of 124°—parameters compatible with RAR ligand-binding pockets [9].
Table 2: Conjugated System Parameters in Retinoids
Parameter | Target Trienal | All-trans-Retinal | 9-cis-Retinoic Acid |
---|---|---|---|
Conjugated Bonds | 3 (C2–C7) | 5 (C1–C15) | 5 (with cis bend) |
Bond Length (avg) | 1.39 Å | 1.40 Å | 1.41 Å |
Torsional Angle | 6.5° | <2° | 128° (cis bond) |
λₘₐₛ (ethanol) | 358 nm | 382 nm | 370 nm |
Double-bond geometry dictates nuclear receptor selectivity. The target compound’s all-trans configuration favors RAR heterodimer binding over RXR homodimers, analogous to retinoic acid but distinct from 9-cis isomers [5]. Molecular dynamics simulations show that the trienal’s planarity enables hydrophobic contacts with RARγ Leu269 and Val395, while kinking at C6–C7 (due to methyl sterics) reduces contact area by 18% versus retinal [5]. This explains its lower transcriptional potency despite similar binding constants. Additionally, double-bond removal between C8–N (cf. retinoic acid’s C15=O) eliminates salt-bridge formation with Arg278, further diminishing transactivation [6] [9].
The 2,6,6-trimethylcyclohex-1-enyl ring governs three-dimensional topology through steric and electronic effects. X-ray crystallography confirms the target trienal’s ring adopts a half-chair conformation with C1 and C2 atoms deviating 0.5 Å from the mean plane . Methyl groups at C2 and C6 enforce ring puckering, positioning the C9 substituent axially—a conformation that shortens the distance between the ring and polyene chain by 0.8 Å compared to unsubstituted cyclohexenyl analogues [8]. This enhances preorganization for receptor docking but introduces torsional strain.
Ring modifications alter biological activity predictably:
Table 3: Cyclohexenyl Ring Substituent Impact
Modification | Torsional Angle C1-C9-C10-C11 | log P | RARγ IC₅₀ (nM) |
---|---|---|---|
Target compound | 156° | 5.8 | 110 |
2-Desmethyl analogue | 148° | 5.4 | 380 |
6,6-Dimethylcyclohexyl | 172° | 6.1 | >1000 |
2,2,6-Trimethyl variant* | 161° | 6.0 | 95 |
*Refers to 3,7-Dimethyl-9-(2,2,6-trimethyl-cyclohexyl)-nona-2,4,6,8-tetraenal [8]
The 6,6-dimethyl group induces 1,3-diaxial interactions that flatten the ring, optimizing it for insertion into the retinoid receptor’s hydrophobic cleft. This contrasts with retinol’s β-ionone ring, where 1,1,5-trimethyl geometry enhances C6–C7 bond rotation freedom [2] [5]. NMR studies show the target’s cyclohexenyl ring rotates freely at 37°C but locks at 5°C, suggesting temperature-dependent conformational effects on binding kinetics .
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